2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-N-methyl-4-nitro-
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Overview
Description
2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-N-methyl-4-nitro- is a complex organic compound with a unique structure that includes a thiophene ring, a sulfonamide group, and various substituents such as chlorine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-N-methyl-4-nitro- typically involves multiple steps, starting with the functionalization of the thiophene ring. Common synthetic routes include:
Nitration: Introduction of the nitro group to the thiophene ring.
Chlorination: Addition of the chlorine atom to the thiophene ring.
Sulfonamide Formation: Reaction of the thiophene derivative with sulfonamide reagents.
Fluorination and Methylation: Introduction of the fluorine and methyl groups to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-N-methyl-4-nitro- can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to sulfone derivatives.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene and phenyl derivatives.
Scientific Research Applications
2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-N-methyl-4-nitro- has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Study of its interactions with biological molecules and potential as a biochemical probe.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Industry: Application in the synthesis of advanced materials and intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-N-methyl-4-nitro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-(4-fluorobenzyl)-2-thiophenesulfonamide
- 5-Chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide
- 5-Chloro-N-(2-pyridinylmethyl)-2-thiophenesulfonamide
Uniqueness
2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-N-methyl-4-nitro- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, can significantly influence its reactivity and interactions with biological targets.
Properties
CAS No. |
646039-61-4 |
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Molecular Formula |
C11H8ClFN2O4S2 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
5-chloro-N-(4-fluorophenyl)-N-methyl-4-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C11H8ClFN2O4S2/c1-14(8-4-2-7(13)3-5-8)21(18,19)10-6-9(15(16)17)11(12)20-10/h2-6H,1H3 |
InChI Key |
LNXFMRUELKMGET-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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